molecular formula C19H20N4O5S2 B2997757 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941941-64-6

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2997757
CAS No.: 941941-64-6
M. Wt: 448.51
InChI Key: XGTPWZKJKCHURZ-UHFFFAOYSA-N
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Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex small molecule featuring:

  • 1,3,4-Oxadiazole core: A heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Piperidine-4-carboxamide backbone: A conformationally flexible scaffold frequently employed in drug design for its ability to engage with diverse biological targets .
  • Thiophen-2-ylsulfonyl group: A sulfonamide substituent that may influence solubility and target interactions, particularly in enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-5-2-4-14(12-15)18-21-22-19(28-18)20-17(24)13-7-9-23(10-8-13)30(25,26)16-6-3-11-29-16/h2-6,11-13H,7-10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPWZKJKCHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a novel compound that integrates the oxadiazole moiety with piperidine and thiophene functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 3-methoxybenzohydrazide with appropriate carboxylic acid derivatives to form the oxadiazole structure. Subsequent reactions introduce the thiophene sulfonyl group and piperidine moiety. The synthesis typically yields high purity products characterized by NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells, with IC50 values as low as 19.56 µM . Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
HT-108019.56Apoptosis via caspase activation
MCF-7Not specifiedInduction of mitochondrial-mediated apoptosis

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial activity. Studies on related oxadiazole derivatives have indicated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Enhances lipophilicity and facilitates cellular uptake.
  • Piperidine Moiety : Contributes to receptor binding affinity.
  • Thiophene Sulfonyl Group : May enhance bioactivity through electron-withdrawing effects.

Case Studies

  • Cytotoxicity Assessment : A study evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the substituent groups significantly affected the potency and selectivity toward cancer cells .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: The replacement of oxygen with sulfur in the heterocycle (e.g., in vs.
  • Substituent Effects: Thiophen-2-ylsulfonyl vs. 3-Methoxyphenyl vs. 4-Methoxybenzyl: The position and linkage of methoxy groups (direct aryl vs. benzyl) influence electronic effects and spatial orientation, impacting receptor binding .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a substituted hydrazide with POCl₃ under reflux (90–100°C for 3–6 hours) .
  • Step 2: Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .
  • Step 3: Carboxamide coupling using HBTU or EDCI as coupling agents in DMF or THF .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methoxyphenyl protons (δ 6.8–7.4 ppm), thiophene protons (δ 7.2–7.6 ppm), and piperidine protons (δ 2.5–4.0 ppm) .
    • ¹³C NMR: Oxadiazole carbons (δ 165–170 ppm), sulfonyl groups (δ 110–120 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected ~500–550 Da) .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione ).
  • X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Advanced: What computational methods assist in studying the compound's interactions?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Screen against target proteins (e.g., kinases) using the thiophene sulfonyl group as a key pharmacophore .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes in aqueous environments (30-ns trajectories) .
  • QSAR Models: Use substituent electronic parameters (Hammett σ) to predict bioactivity of derivatives .

Basic: What are the key steps in X-ray crystallographic analysis for this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/ethanol (1:3) at 4°C .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL for anisotropic displacement parameters; R-factor < 0.05 .
    Validation: Check for PLATON alerts (e.g., solvent accessibility) .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Vary substituents on the oxadiazole (e.g., 3-methoxyphenyl → 4-fluorophenyl) and piperidine (e.g., sulfonyl → carbonyl) .

  • Bioactivity Assays: Test derivatives against enzyme targets (IC₅₀) and correlate with logP values .

  • Table: SAR Trends in Analogous Compounds

    Substituent PositionBioactivity (IC₅₀, μM)logP
    3-Methoxyphenyl0.452.1
    4-Hydroxyphenyl1.201.8
    2-Thienyl0.752.3
    Data adapted from studies on oxadiazole derivatives .

Advanced: What are common pitfalls in optimizing reaction yields for such compounds?

Methodological Answer:

  • Side Reactions: Oxadiazole ring degradation under prolonged reflux; monitor via TLC every 30 minutes .
  • Purification Issues: Use gradient elution (5→30% ethyl acetate in hexane) to separate polar byproducts .
  • Yield Improvement: Pre-activate carboxamide intermediates with HOBt to reduce racemization .

Basic: How to assess the compound's stability under different conditions?

Methodological Answer:

  • Thermal Stability: TGA analysis (heating rate 10°C/min, N₂ atmosphere) shows decomposition >200°C .
  • Photostability: Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
  • Hydrolytic Stability: Incubate in pH 7.4 buffer at 37°C; check hydrolysis of sulfonamide group over 7 days .

Advanced: How to approach polymorph screening for this compound?

Methodological Answer:

  • Solvent Screening: Use 10 solvents (e.g., ethanol, acetonitrile) for crystallization trials .
  • PXRD Analysis: Compare experimental patterns with predicted (Mercury 4.0) to identify polymorphs .
  • DSC/TGA: Detect enantiotropic transitions (heating rate 5°C/min) .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4 → 1:1) .
  • Recrystallization: Optimize solvent pairs (e.g., DMSO/water for oxadiazole derivatives) .
  • HPLC Prep-Scale: C18 column, 70% methanol in water (0.1% TFA), flow rate 10 mL/min .

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